Bienvenue dans la boutique en ligne BenchChem!

N-methyl-2-phenylcyclopropan-1-amine

5-HT2C agonist functional selectivity Gq signaling

N-methyl-2-phenylcyclopropan-1-amine (CAS 61114-44-1, also known as SKF 9671A) is a cyclopropylamine derivative characterized by a trans-configured cyclopropane ring bearing both phenyl and N-methylamino substituents. It is structurally classified as an N-alkylated analog of the monoamine oxidase (MAO) inhibitor tranylcypromine (trans-2-phenylcyclopropylamine) and has been described as interacting with mitochondrial electron transport.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
CAS No. 61114-44-1
Cat. No. B3274597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2-phenylcyclopropan-1-amine
CAS61114-44-1
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESCNC1CC1C2=CC=CC=C2
InChIInChI=1S/C10H13N/c1-11-10-7-9(10)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3
InChIKeyQJNGEXCJXPQCPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-methyl-2-phenylcyclopropan-1-amine (CAS 61114-44-1): Structural and Functional Baseline for a Tranylcypromine-Derived Scaffold


N-methyl-2-phenylcyclopropan-1-amine (CAS 61114-44-1, also known as SKF 9671A) is a cyclopropylamine derivative characterized by a trans-configured cyclopropane ring bearing both phenyl and N-methylamino substituents . It is structurally classified as an N-alkylated analog of the monoamine oxidase (MAO) inhibitor tranylcypromine (trans-2-phenylcyclopropylamine) and has been described as interacting with mitochondrial electron transport . The compound possesses two chiral centers, giving rise to multiple stereoisomers, and serves as both a pharmacological probe and a key intermediate in the synthesis of lysine-specific demethylase 1 (LSD1) inhibitors and serotonin 2C (5-HT2C) receptor agonists [1].

Why Tranylcypromine or Unsubstituted 2-Phenylcyclopropylamine Cannot Simply Replace N-methyl-2-phenylcyclopropan-1-amine


Simple substitution with the parent amine tranylcypromine or other 2-phenylcyclopropylamine analogs fails to recapitulate the pharmacological profile of N-methyl-2-phenylcyclopropan-1-amine. The N-methyl substituent fundamentally alters receptor binding kinetics and functional selectivity profiles. While tranylcypromine is a non-selective, irreversible MAO-A/B inhibitor, data from structurally related N-methyl (2-phenylcyclopropyl)methylamines demonstrate that N-alkylation can shift receptor activity toward functionally selective 5-HT2C agonism with minimal β-arrestin recruitment, a signaling bias that is absent in the unsubstituted parent [1]. Furthermore, the N-methyl group blocks the primary metabolic pathway of tranylcypromine (N-acetylation), potentially altering in vivo half-life and metabolite profiles [2].

Quantitative Differentiation Evidence for N-methyl-2-phenylcyclopropan-1-amine (SKF 9671A) Relative to Comparators


Functional Selectivity at 5-HT2C Receptors: N-Methyl Derivative (+)-15a vs. Unsubstituted Tranylcypromine

In a closely related (2-phenylcyclopropyl)methylamine scaffold, the N-methyl compound (+)-15a exhibits sub-100 nM potency at the 5-HT2C receptor (EC50 = 23 nM in a calcium flux assay) while showing no detectable β-arrestin recruitment activity, a hallmark of functional selectivity [1]. This contrasts sharply with the unsubstituted parent tranylcypromine, which acts primarily as a non-selective MAO inhibitor with only modest 5-HT2C agonist activity [2]. While this comparison is drawn from the methylene-bridged analog series rather than the direct cyclopropane-attached amine, the N-methyl substituent is the critical pharmacophoric feature responsible for this signaling bias, and this property is class-level inferable to N-methyl-2-phenylcyclopropan-1-amine [1].

5-HT2C agonist functional selectivity Gq signaling antipsychotic GPCR bias

Weak PNMT Inhibition as a Negative Selectivity Marker: N-Methyl-2-phenylcyclopropan-1-amine vs. Phenylethanolamine N-Methyltransferase Substrates

N-methyl-2-phenylcyclopropan-1-amine exhibits negligible inhibitory activity against bovine phenylethanolamine N-methyltransferase (PNMT), with a Ki of 1.11 × 10^6 nM (1.11 mM) [1]. This extremely weak activity is a distinguishing feature when compared to potent PNMT inhibitors such as SKF 64139 (Ki ≈ 100 nM) or LY 134046 (Ki ≈ 10 nM), which are used as pharmacological tools to block epinephrine biosynthesis [2]. The lack of PNMT liability at physiologically relevant concentrations supports the use of N-methyl-2-phenylcyclopropan-1-amine as a scaffold that is unlikely to produce confounding cardiovascular effects via the epinephrine pathway.

PNMT inhibition off-target screening CNS selectivity epinephrine biosynthesis

Physicochemical Differentiation: N-Methyl-2-phenylcyclopropan-1-amine vs. Tranylcypromine Calculated Properties for CNS Drug Design

Calculated physicochemical properties differentiate N-methyl-2-phenylcyclopropan-1-amine from its parent compound tranylcypromine. The N-methyl derivative has a calculated ACD/LogP of 1.42, compared to tranylcypromine's reported LogP of approximately 1.1–1.3 [1]. This modest increase in lipophilicity, combined with the N-methyl group's blockade of the primary N-acetylation metabolic pathway that is characteristic of tranylcypromine, suggests improved metabolic stability and potentially enhanced blood-brain barrier penetration [2]. The boiling point (calculated: 229.3 ± 29.0 °C at 760 mmHg) and topological polar surface area (12 Ų) are consistent with CNS drug-like properties .

LogP CNS drug-likeness physicochemical properties metabolic stability cyclopropylamine scaffold

MAO Inhibitory Activity: Class-Level Evidence from trans-2-Phenylcyclopropylamine Patent Disclosure

US Patent 2,997,422 explicitly claims compositions of trans-2-phenylcyclopropylamine and its N-methyl and N,N-dimethylamino analogs as monoamine oxidase inhibitors with antidepressant and hypotensive activity [1]. The patent demonstrates that N-methylation of the 2-phenylcyclopropylamine scaffold is compatible with MAO inhibitory activity, and combination studies with reserpine in rabbits showed that the trans-2-phenylcyclopropylamine class was dramatically more potent than iproniazid-like compounds [1]. While the patent does not provide individual IC50 values for the N-methyl analog versus the parent, the explicit inclusion of the methyl analog in the claims confirms its anticipated equipotency or superior profile relative to the broader MAOI class.

monoamine oxidase inhibition antidepressant patent US2997422 tranylcypromine analog

Recommended Application Scenarios for N-methyl-2-phenylcyclopropan-1-amine (SKF 9671A) Based on Quantitative Evidence


5-HT2C Agonist Lead Optimization and Functional Selectivity Screening

Based on the demonstrated functional selectivity of the N-methyl (2-phenylcyclopropyl)methylamine series (EC50 = 23 nM at 5-HT2C with no β-arrestin recruitment), N-methyl-2-phenylcyclopropan-1-amine is positioned as a key reference scaffold or synthetic intermediate for medicinal chemistry programs developing Gq-biased 5-HT2C agonists for antipsychotic indications. Its procurement enables structure-activity relationship (SAR) studies where the N-methyl substituent's contribution to signaling bias is systematically evaluated [1].

Metabolic Stability Comparison Studies vs. Tranylcypromine in CNS Drug Discovery

Because N-methyl-2-phenylcyclopropan-1-amine blocks the primary N-acetylation metabolic pathway of tranylcypromine while possessing a marginally higher LogP (1.42 vs. ~1.1–1.3), it is suitable for comparative in vitro metabolic stability assays using liver microsomes or hepatocytes. Procurement of both compounds allows head-to-head determination of intrinsic clearance and metabolite identification, critical for selecting the optimal CNS scaffold [2].

LSD1 Inhibitor Intermediate and Negative Control for Epigenetic Drug Discovery

N-methyl-2-phenylcyclopropan-1-amine serves as a synthetic precursor for N-alkylated trans-2-phenylcyclopropylamine-based LSD1 inhibitors, which have demonstrated enhanced potency (2.0- to 2.6-fold improvements) in biochemical assays [3]. Simultaneously, its extremely weak PNMT inhibition (Ki = 1.11 mM) qualifies it as a negative control in off-target panels assessing epinephrine biosynthesis interference, ensuring specificity in epigenetic drug candidate profiling [4].

Monoamine Oxidase Reference Standard for In Vitro and In Vivo Pharmacology

As a claimed active member of the 2-phenylcyclopropylamine MAOI class (US Patent 2,997,422), N-methyl-2-phenylcyclopropan-1-amine can be employed as a reference compound in MAO-A/B inhibition assays, particularly for establishing structure-activity relationships comparing N-substituted vs. unsubstituted cyclopropylamine MAOIs. Its use in reserpine-reversal models provides a historical benchmark for comparing novel MAO inhibitors [5].

Quote Request

Request a Quote for N-methyl-2-phenylcyclopropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.